Carbonimidic acid, dimethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

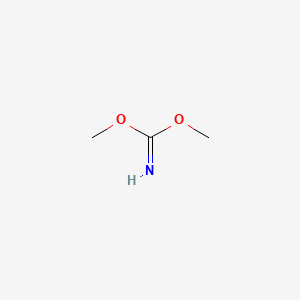

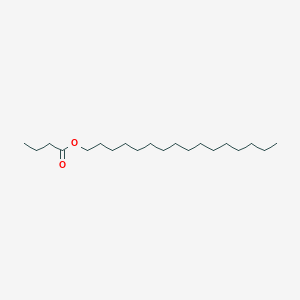

Carbonimidic acid, dimethyl ester, also known as Dimethyl carbonimidate, is a chemical compound with the molecular formula C3H7NO2 . It has an average mass of 89.093 Da and a monoisotopic mass of 89.047676 Da . It is also known by other names such as Dimethyl imidocarbonate and Carbonimidic acid dimethyl ester .

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis

The molecular structure of this compound consists of a carbonyl group flanked by two alkoxy groups . The general structure of these carbonates is R−O−C(=O)−O−R’ .Chemical Reactions Analysis

Esters, including this compound, typically undergo reactions such as hydrolysis, which is the splitting with water . This reaction can be catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification, where the ester is heated with a large excess of water containing a strong-acid catalyst .Physical and Chemical Properties Analysis

This compound has a molecular weight of 90.0779 . Esters are neutral compounds, unlike the acids from which they are formed . In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group .Mecanismo De Acción

Direcciones Futuras

Research into the synthesis of esters, including Carbonimidic acid, dimethyl ester, is an important topic in organic chemistry . The development of versatile synthetic methods of ester is still an ongoing research topic . The base-promoted direct amidation of unactivated esters is among the most useful reactions for amide bond formation in contemporary organic chemistry . The intensive research in this area has led to the development of a number of new methods to achieve this transformation .

Propiedades

Número CAS |

6263-27-0 |

|---|---|

Fórmula molecular |

C3H7NO2 |

Peso molecular |

89.09 g/mol |

Nombre IUPAC |

dimethoxymethanimine |

InChI |

InChI=1S/C3H7NO2/c1-5-3(4)6-2/h4H,1-2H3 |

Clave InChI |

RLNQDHZLQAMXEC-UHFFFAOYSA-N |

SMILES |

COC(=N)OC |

SMILES canónico |

COC(=N)OC |

| 6263-27-0 | |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine](/img/structure/B3192347.png)

![3-[3-(3-Aminophenoxy)propoxy]aniline](/img/structure/B3192377.png)

![2,3-Dihydro-1H-benzo[f]isoindole](/img/structure/B3192384.png)

![8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B3192403.png)